molecular formula C8H13F2NO4 B13457419 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid

Cat. No.: B13457419
M. Wt: 225.19 g/mol
InChI Key: RBBANSRZYXHAHO-BYPYZUCNSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and two fluorine atoms attached to a propanoic acid backbone. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Introduction of Fluorine Atoms:

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through esterification or amidation reactions, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions using reagents like sodium azide (NaN3) or thiols (RSH).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaN3, RSH, NaOH

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Azides, thiols

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in the development of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity towards target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3,3-difluoropropanoic acid: Lacks the Boc protecting group, leading to different reactivity and applications.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid: Contains only one fluorine atom, resulting in altered chemical and biological properties.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dichloropropanoic acid: Substitutes fluorine atoms with chlorine, affecting reactivity and interactions.

Uniqueness

The unique combination of the Boc protecting group and two fluorine atoms in (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid imparts distinct chemical and biological properties. The Boc group provides stability and ease of handling, while the fluorine atoms enhance reactivity and binding affinity in various applications.

This detailed article provides a comprehensive overview of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H13F2NO4

Molecular Weight

225.19 g/mol

IUPAC Name

(2R)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C8H13F2NO4/c1-8(2,3)15-7(14)11-4(5(9)10)6(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)/t4-/m0/s1

InChI Key

RBBANSRZYXHAHO-BYPYZUCNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(F)F)C(=O)O

Origin of Product

United States

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